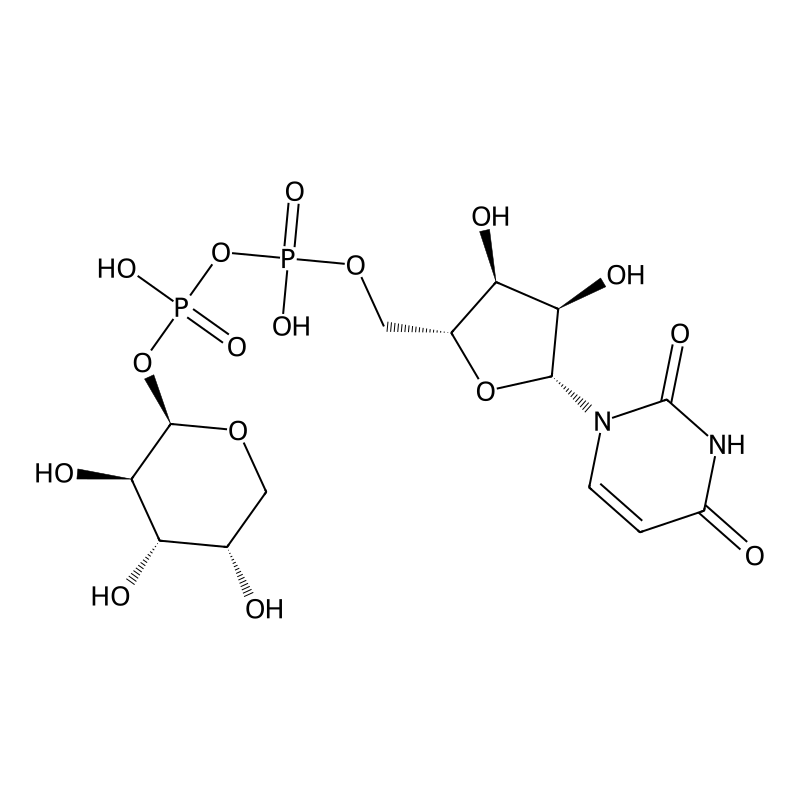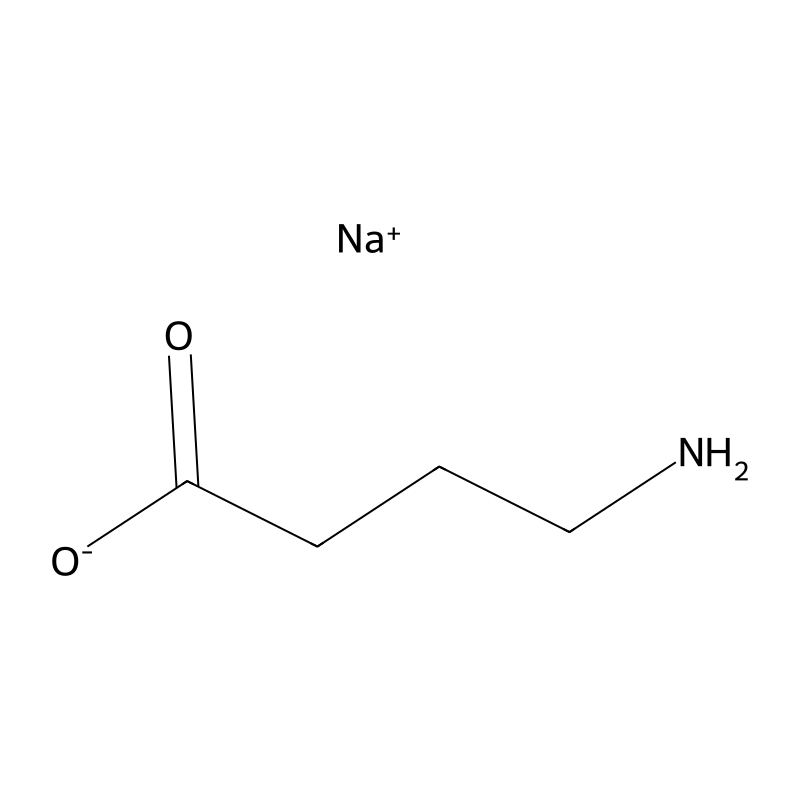2,7-Dibromo-10-methylacridin-9(10H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,7-Dibromo-10-methylacridin-9(10H)-one is an organic compound belonging to the acridine family, characterized by its unique structure featuring two bromine atoms and a methyl group attached to the acridinone core. Its molecular formula is C₁₄H₉Br₂NO, and it has a molecular weight of approximately 367.04 g/mol. This compound is notable for its potential applications in various chemical and biological fields, particularly as an intermediate in synthetic processes.
- Suzuki Coupling Reaction: 2,7-Dibromo-10-methylacridin-9(10H)-one can undergo Suzuki coupling with boronic acids to form biaryl compounds. For instance, it has been utilized in the reaction with (4-(dimethylamino)phenyl)boronic acid, leading to the formation of new derivatives that exhibit enhanced properties .
- Photocatalytic Reactions: As an intermediate for acridinium-based photocatalysts, it can engage in photo
The biological activity of 2,7-Dibromo-10-methylacridin-9(10H)-one has been explored in various studies. It is known to exhibit:
- Antimicrobial Properties: Certain derivatives of acridines, including this compound, have shown potential antibacterial and antifungal activity.
- Cytotoxicity: Some studies suggest that it may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapy .
The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one can be achieved through several methods:
- Bromination: Starting from 10-methylacridin-9(10H)-one, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the 2 and 7 positions.
- Suzuki Coupling: As previously mentioned, this compound can be synthesized via Suzuki coupling reactions involving appropriate boronic acids and precursors .
- Alternative Synthetic Routes: Other synthetic methodologies may involve multi-step organic reactions that utilize various functional group transformations.
2,7-Dibromo-10-methylacridin-9(10H)-one finds applications in several areas:
- Photocatalysis: It serves as a precursor for synthesizing acridinium-based photocatalysts used in organic synthesis and environmental applications .
- Organic Synthesis: The compound acts as an important intermediate in the preparation of various biologically active molecules and materials.
- Material Science: Its derivatives may be used in developing new materials with unique optical or electronic properties.
Interaction studies involving 2,7-Dibromo-10-methylacridin-9(10H)-one focus on its reactivity with other compounds and its biological interactions. Research highlights include:
- Binding Studies: Investigations into how this compound interacts with biological targets such as enzymes or receptors.
- Reactivity with Nucleophiles: The compound's electrophilic nature allows it to react with nucleophiles in various chemical contexts.
Several compounds share structural similarities with 2,7-Dibromo-10-methylacridin-9(10H)-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 10-Methylacridin-9(10H)-one | C₁₄H₁₁NO | Lacks bromine substituents; used in similar applications. |
| 2-Bromo-10-methylacridin-9(10H)-one | C₁₄H₁₀BrNO | Similar structure but only one bromine atom; less reactive. |
| Acridin-9(10H)-one | C₁₄H₉NO | Base structure without halogen substituents; often used as a reference compound. |
Uniqueness of 2,7-Dibromo-10-methylacridin-9(10H)-one
The presence of two bromine atoms at positions 2 and 7 distinguishes this compound from its analogs, enhancing its reactivity and potential applications in photocatalysis and medicinal chemistry. Its unique electronic properties due to these substitutions contribute to its utility in organic synthesis and biological activity assessments .








